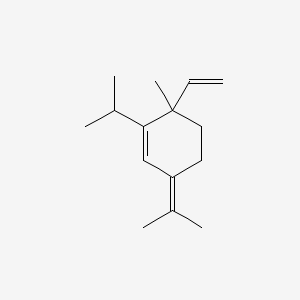

Cyclohexene, 6-ethenyl-6-methyl-1-(1-methylethyl)-3-(1-methylethylidene)-, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Cyclohexène, 6-éthényl-6-méthyl-1-(1-méthyléthyl)-3-(1-méthyléthylidène)-, (S)- est un composé organique complexe avec la formule moléculaire C15H24 et une masse molaire de 204,3511 . Ce composé est également connu sous d'autres noms tels que o-Menth-2-ène, 4-isopropylidène-1-vinyl-, α-Élémene et (E)-α-Élémene . Il est caractérisé par sa structure unique, qui comprend un cycle cyclohexène avec plusieurs substituants, ce qui en fait un sujet d'intérêt dans divers domaines de recherche.

Méthodes De Préparation

La synthèse du Cyclohexène, 6-éthényl-6-méthyl-1-(1-méthyléthyl)-3-(1-méthyléthylidène)-, (S)- implique plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. La production industrielle de ce composé implique souvent l'utilisation de catalyseurs pour faciliter la réaction et améliorer le rendement. Les voies de synthèse détaillées et les conditions de réaction sont généralement des informations exclusives détenues par les fabricants de produits chimiques .

Analyse Des Réactions Chimiques

Le Cyclohexène, 6-éthényl-6-méthyl-1-(1-méthyléthyl)-3-(1-méthyléthylidène)-, (S)- subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'alcools ou de cétones correspondants.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium, ce qui entraîne la saturation des doubles liaisons.

Applications De Recherche Scientifique

Le Cyclohexène, 6-éthényl-6-méthyl-1-(1-méthyléthyl)-3-(1-méthyléthylidène)-, (S)- a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, y compris les propriétés antimicrobiennes et anti-inflammatoires.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.

Industrie : Il est utilisé dans la production de parfums, d'arômes et d'autres produits chimiques spécialisés.

Mécanisme d'action

Le mécanisme d'action du Cyclohexène, 6-éthényl-6-méthyl-1-(1-méthyléthyl)-3-(1-méthyléthylidène)-, (S)- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant ainsi leur activité et conduisant à divers effets biologiques. Les voies et les cibles moléculaires exactes font l'objet de recherches en cours .

Mécanisme D'action

The mechanism of action of Cyclohexene, 6-ethenyl-6-methyl-1-(1-methylethyl)-3-(1-methylethylidene)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Le Cyclohexène, 6-éthényl-6-méthyl-1-(1-méthyléthyl)-3-(1-méthyléthylidène)-, (S)- peut être comparé à d'autres composés similaires tels que :

α-Pinène : Un autre monoterpène bicyclique avec des caractéristiques structurelles similaires mais des groupes fonctionnels différents.

Limonène : Un monoterpène monocyclique avec un cycle cyclohexène similaire mais des substituants différents.

β-Élémene : Un composé étroitement apparenté avec de légères variations dans la position des substituants.

Propriétés

IUPAC Name |

6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidenecyclohexene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10,12H,1,8-9H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUJKDRUFBJYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C)C)CCC1(C)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863662 |

Source

|

| Record name | 6-Ethenyl-6-methyl-1-(propan-2-yl)-3-(propan-2-ylidene)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)

![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)

![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)

![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)

![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)

![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)